4-trans-Hydroxyglipizide
Übersicht
Beschreibung
4-trans-Hydroxyglipizide is a metabolite of glipizide . Glipizide is an oral rapid- and short-acting anti-diabetic drug from the sulfonylurea class . It is classified as a second-generation sulfonylurea, which means that it undergoes enterohepatic circulation .
Synthesis Analysis
Glipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites in 3-cis-hydroxyglipizide (15%) and 4-trans-hydroxyglipizide (71%) . Alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .Chemical Reactions Analysis
Glipizide is mainly eliminated by hepatic biotransformation, where less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “4-trans-Hydroxyglipizide”, also known as “trans-4’-Hydroxyglipizide”. However, the search results did not provide specific applications for this compound. The information available suggests that it is a metabolite of Glipizide, a sulfonylurea antidiabetic medication, which is metabolized by CYP2C9 and CYP2C19 to inactive metabolites including 4-trans-Hydroxyglipizide .
Wirkmechanismus
Target of Action
4-trans-Hydroxyglipizide is a metabolite of glipizide , a sulfonylurea medication used in Type 2 Diabetes to sensitize pancreatic beta cells and stimulate insulin release . The primary target of 4-trans-Hydroxyglipizide, like glipizide, is the pancreatic beta cells .
Mode of Action
4-trans-Hydroxyglipizide, as a metabolite of glipizide, likely shares a similar mode of action. Glipizide works by stimulating the insulin release from the pancreatic beta cells, thereby increasing the plasma concentrations of insulin . This action depends on the functional beta cells in the pancreatic islets .
Biochemical Pathways
The formation of 4-trans-Hydroxyglipizide involves the metabolic oxidation of the parent drug, glipizide . Glipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites, including 4-trans-Hydroxyglipizide . This metabolic phase can affect the therapy’s effectiveness .
Pharmacokinetics
4-trans-Hydroxyglipizide is mainly eliminated by hepatic biotransformation . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . About 80% of the metabolites of glipizide, including 4-trans-Hydroxyglipizide, is excreted in the urine, while 10% is excreted in the feces .
Result of Action
The result of 4-trans-Hydroxyglipizide’s action would be similar to that of glipizide, given it is a metabolite of the latter. The primary therapeutic action of glipizide, and by extension 4-trans-Hydroxyglipizide, is to increase plasma concentrations of insulin . This leads to improved glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of 4-trans-Hydroxyglipizide can be influenced by various environmental factors. For instance, co-administered medicinal herbs can modify a drug’s pharmacokinetics, effectiveness, and toxicity . Also, alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-11-10-15-2-8-18(9-3-15)32(30,31)26-21(29)25-16-4-6-17(27)7-5-16/h2-3,8-9,12-13,16-17,27H,4-7,10-11H2,1H3,(H,22,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQWQJBFAJEUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-trans-Hydroxyglipizide | |
CAS RN |
38207-36-2 | |
Record name | trans-4'-Hydroxyglipizide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038207362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-4'-HYDROXYGLIPIZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9UDL8BU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.